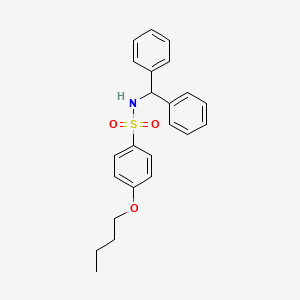

N-benzhydryl-4-butoxybenzenesulfonamide

Description

N-Benzhydryl-4-butoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to a benzene ring substituted with a butoxy chain (-OCH₂CH₂CH₂CH₃) and a sulfonamide (-SO₂NH₂) moiety.

Propriétés

IUPAC Name |

N-benzhydryl-4-butoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3S/c1-2-3-18-27-21-14-16-22(17-15-21)28(25,26)24-23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17,23-24H,2-3,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTXPAKXYASKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-butoxybenzenesulfonamide typically involves the reaction of benzhydryl chloride with 4-butoxybenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of N-benzhydryl-4-butoxybenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzhydryl-4-butoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzenesulfonamides.

Applications De Recherche Scientifique

N-benzhydryl-4-butoxybenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.

Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mécanisme D'action

The mechanism of action of N-benzhydryl-4-butoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes. By inhibiting these enzymes, N-benzhydryl-4-butoxybenzenesulfonamide can exert its biological effects, including antiproliferative and antimicrobial activities.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound is compared to its closest analog, N-benzhydryl-4-(diethylsulfamoyl)benzamide (CAS 749878-02-2, ), and other hypothetical derivatives (Table 1).

| Compound | Substituents | Molecular Formula | Molecular Weight | XLogP3 | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|---|

| N-Benzhydryl-4-butoxybenzenesulfonamide | -SO₂NH₂, -OCH₂CH₂CH₂CH₃ | C₂₃H₂₆N₂O₃S | 422.5 (estimated) | ~4.5* | 1 / 4 |

| N-Benzhydryl-4-(diethylsulfamoyl)benzamide | -SO₂N(Et)₂, -CONH-benzhydryl | C₂₄H₂₆N₂O₃S | 422.5 | 4.3 | 1 / 4 |

| Hypothetical: N-Benzhydryl-4-methoxybenzenesulfonamide | -SO₂NH₂, -OCH₃ | C₂₀H₂₀N₂O₃S | 368.5 | ~3.1 | 1 / 4 |

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity : The butoxy group in the target compound increases lipophilicity (higher XLogP3) compared to methoxy analogs but remains comparable to the diethylsulfamoyl derivative due to the bulky benzhydryl group .

Crystallographic and Packing Behavior

Crystallographic studies using programs like SHELXL () and ORTEP-3 () reveal that:

- The sulfonamide group likely participates in N-H···O hydrogen bonds, forming dimers or chains .

- N-Benzhydryl-4-(diethylsulfamoyl)benzamide : The diethylsulfamoyl group (bulkier than butoxy) disrupts planar stacking, favoring disordered crystal structures. The benzamide group introduces additional hydrogen-bonding competition .

Functional Implications

- Bioactivity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase). The butoxy chain may enhance membrane permeability, while the diethylsulfamoyl group in the analog could alter target selectivity due to steric effects .

- Solubility : The butoxy derivative’s higher lipophilicity may reduce aqueous solubility compared to methoxy analogs but improve lipid bilayer penetration.

Research Findings and Data Validation

- Structure Validation : Tools like PLATON () and WinGX () are critical for validating hydrogen-bonding patterns and detecting disorder in these structurally complex molecules.

- Thermodynamic Stability : The butoxy chain’s conformational flexibility may lower melting points compared to rigid analogs, as observed in similar sulfonamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.